molecular formula C16H13N3O5 B12530899 4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole CAS No. 683273-22-5

4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole

Katalognummer: B12530899
CAS-Nummer: 683273-22-5
Molekulargewicht: 327.29 g/mol
InChI-Schlüssel: WEXLIZPMWYMBMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoxadiazole core, which is known for its applications in fluorescence and photochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoxadiazoles or methoxy-substituted phenoxy derivatives .

Wissenschaftliche Forschungsanwendungen

4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The compound’s fluorescence properties are attributed to the benzoxadiazole core, which can absorb and emit light at specific wavelengths. In biological systems, it may interact with proteins and nucleic acids, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Shares the methoxy and prop-2-en-1-yl groups but lacks the benzoxadiazole core.

    4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains similar functional groups but has a different core structure.

    (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar in structure but with variations in the substituents.

Uniqueness

4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole is unique due to its combination of a benzoxadiazole core with methoxy and prop-2-en-1-yl groups. This unique structure imparts distinct fluorescence properties and potential biological activities, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

683273-22-5

Molekularformel

C16H13N3O5

Molekulargewicht

327.29 g/mol

IUPAC-Name

4-(2-methoxy-4-prop-2-enylphenoxy)-7-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C16H13N3O5/c1-3-4-10-5-7-12(14(9-10)22-2)23-13-8-6-11(19(20)21)15-16(13)18-24-17-15/h3,5-9H,1,4H2,2H3

InChI-Schlüssel

WEXLIZPMWYMBMW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CC=C)OC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.